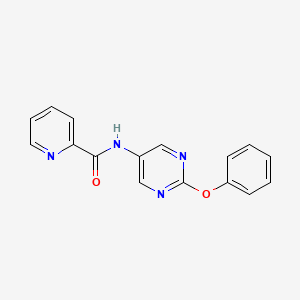
N-(2-phenoxypyrimidin-5-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of picolinamide compounds involves a sequential reaction with benzaldehydes promoted by Pd(TFA)2 . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Chemical Reactions Analysis
The chemical reaction involving picolinamide and benzaldehydes, promoted by Pd(TFA)2, leads to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This reaction involves the condensation of picolinamide and two aldehyde molecules .Applications De Recherche Scientifique
Aggregation-Induced Emission (AIE) Molecules
The synthesis of picolinamide-supported tetracoordinated organoboron complexes has led to the discovery of a new class of AIE molecules . These complexes contain diaryl boronyl segments and are formed by utilizing aryl trifluoroborates as the BAr2 sources. The vacant p-orbitals of the boron atoms allow chelating complexation with π-conjugated ligands, resulting in tetracoordinated organoboron complexes. These modifications enhance molecular rigidity and extend the π-conjugation system, leading to superior photoluminescence properties. Importantly, these complexes exhibit AIE behavior, making them valuable for applications in organic optoelectronic materials, organic lasers, and OLEDs.
Amides Production via Nitrilase Activity
Certain nitrilases, including those converting nitriles to amides, demonstrate secondary activity. The compound N-(2-phenoxypyrimidin-5-yl)picolinamide could potentially serve as a substrate for nitrilase enzymes, leading to the production of amides . This application is relevant in industrial biocatalysis, where catalytic promiscuity expands the range of biocatalytic reactions.
Mécanisme D'action
Target of Action
The primary target of N-(2-phenoxypyrimidin-5-yl)picolinamide is the lipid-transfer protein Sec14 . Sec14 is a crucial protein involved in the regulation of phospholipid metabolism and is essential for cellular processes such as vesicle trafficking .
Mode of Action
N-(2-phenoxypyrimidin-5-yl)picolinamide interacts with its target, Sec14, by selectively inhibiting its function . This selective inhibition is achieved through the compound’s specific binding to the protein, which has been confirmed by the solving of the first Sec14-inhibitor co-crystal structure .
Biochemical Pathways
The inhibition of Sec14 by N-(2-phenoxypyrimidin-5-yl)picolinamide affects the phospholipid metabolism pathway . As Sec14 is a lipid-transfer protein, its inhibition disrupts the normal transfer of lipids, leading to downstream effects on cellular processes that rely on lipid transfer, such as vesicle trafficking .
Result of Action
This selective inhibition leads to antifungal activity, making N-(2-phenoxypyrimidin-5-yl)picolinamide a potential candidate for antifungal drug development .
Safety and Hazards
Orientations Futures
The development of synthetic methods for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes represents a significant advancement . This could pave the way for the synthesis of a range of highly functionalized oxazoles, which have potential applications in various fields .
Propriétés
IUPAC Name |
N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(14-8-4-5-9-17-14)20-12-10-18-16(19-11-12)22-13-6-2-1-3-7-13/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCKUWOUDQGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxypyrimidin-5-yl)picolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

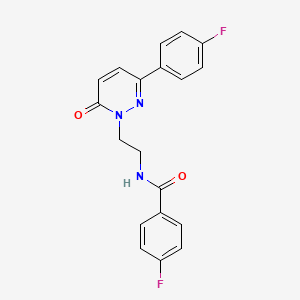
![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)
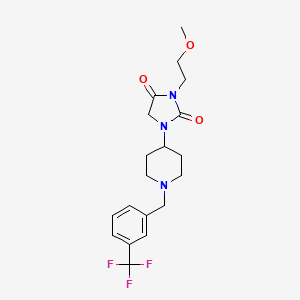
![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)
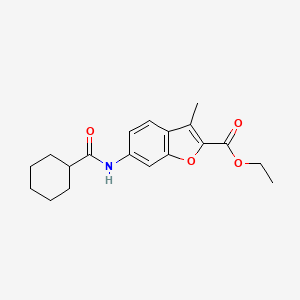
![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)
![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)
![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)
![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)
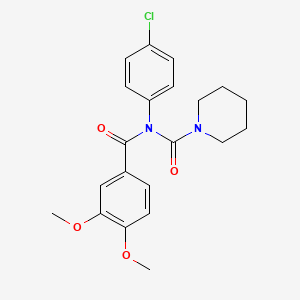

![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)